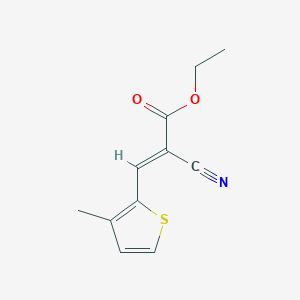

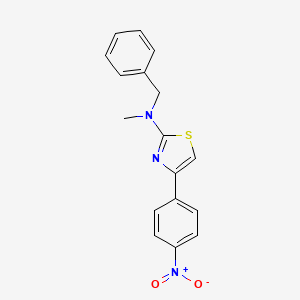

![molecular formula C15H13N5OS B5502503 5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds closely related to the specified molecule, involves multi-step reaction sequences. For example, a study detailed the synthesis of triazole Schiff bases by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate, followed by condensation with 2-hydroxy-1-naphthaldehyde (Sancak et al., 2007). Another approach involved the reaction of methyl nicotinate through a multi-step reaction sequence to yield 4-substituted-benzal-amino-3-mercapto-5-pyridin-3'yl-[1,2,4]-triazoles (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied through various spectroscopic and theoretical methods. For instance, the crystal structure, spectroscopic, electronic, and nonlinear optical properties of a related triazole compound were analyzed through experimental and DFT studies, revealing insights into the geometric and electronic characteristics of these compounds (Nadeem et al., 2017).

Chemical Reactions and Properties

Triazole compounds are known for their reactivity towards various chemical reagents, leading to a wide range of chemical transformations. The acylation of thiatriazole with chloroformates and chlorothioformates to yield thiadiazoles and trithiapentalenes is an example of such reactivity (Graubaum et al., 1989). Additionally, aminomethylation and cyanoethylation reactions of triazole thiols have been explored for the synthesis of novel compounds with potential biological applications (Hakobyan et al., 2017).

Scientific Research Applications

Antimicrobial Activity

5-(Phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol and its derivatives demonstrate notable antimicrobial properties. Studies have shown that compounds in this category, including similar triazole derivatives, exhibit good to moderate antimicrobial activity against various microorganisms, suggesting potential for development in antimicrobial treatments (Bayrak et al., 2009), (Bayrak et al., 2009).

Corrosion Inhibition

These compounds have been studied for their effectiveness as corrosion inhibitors. Research has identified certain Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in acidic environments, showcasing the potential for industrial applications in corrosion control (Ansari et al., 2014).

Anti-tumor and Antioxidant Activities

Studies on triazole derivatives, including those structurally related to 5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, have revealed promising anti-tumor and antioxidant properties. These findings indicate potential therapeutic applications in cancer treatment and managing oxidative stress-related conditions (Karrouchi et al., 2016), (Maddila et al., 2015).

DNA Methylation Inhibition

Further research has identified certain 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, related to the chemical structure , as potential DNA methylation inhibitors. This highlights the possibility of using these compounds in the field of epigenetics and cancer therapy (Hovsepyan et al., 2018).

Potential in Material Science

The 1,2,4-triazole derivatives have shown utility in material science, particularly in the synthesis of polymers and Schiff base ligands for metal complexes. This broadens the application scope to include materials engineering and chemistry (Shaikh et al., 2002), (Aboura et al., 2018).

properties

IUPAC Name |

3-(phenoxymethyl)-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c22-15-19-18-14(11-21-13-7-2-1-3-8-13)20(15)17-10-12-6-4-5-9-16-12/h1-10H,11H2,(H,19,22)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWAHRRAEOJTAR-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

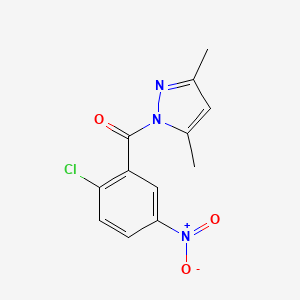

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

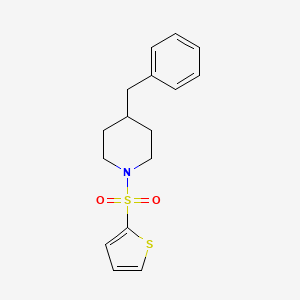

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

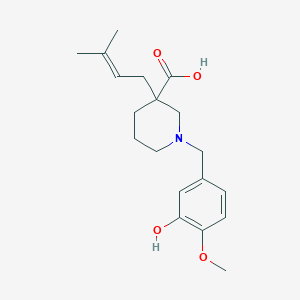

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)